Cas no 1224321-68-9 (6-Bromo-3-nitro-2-(trifluoromethyl)pyridine)

6-Bromo-3-nitro-2-(trifluoromethyl)pyridine is a versatile heterocyclic compound featuring a pyridine core substituted with bromo, nitro, and trifluoromethyl functional groups. Its distinct structure makes it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of active ingredients requiring selective reactivity. The bromo and nitro groups offer sites for further functionalization via cross-coupling or nucleophilic substitution reactions, while the electron-withdrawing trifluoromethyl group enhances stability and influences electronic properties. This compound is particularly useful in medicinal chemistry for constructing complex molecules due to its balanced reactivity and compatibility with diverse reaction conditions. Its high purity and well-defined characteristics ensure reliable performance in research and industrial applications.
6-Bromo-3-nitro-2-(trifluoromethyl)pyridine structure
1224321-68-9 structure
商品名:6-Bromo-3-nitro-2-(trifluoromethyl)pyridine
CAS番号:1224321-68-9
MF:C6H2N2O2F3Br
メガワット:270.99148
MDL:MFCD27923129
CID:1090628
PubChem ID:59316239

6-Bromo-3-nitro-2-(trifluoromethyl)pyridine 化学的及び物理的性質

名前と識別子

    • 6-Bromo-3-nitro-2-(trifluoromethyl)pyridine
    • 6-Bromo-3-nitro-2-trifluoromethyl-pyridine
    • DTXSID20731506
    • CS-0456234
    • 1224321-68-9
    • SCHEMBL2033509
    • MDL: MFCD27923129
    • インチ: InChI=1S/C6H2BrF3N2O2/c7-4-2-1-3(12(13)14)5(11-4)6(8,9)10/h1-2H
    • InChIKey: CZQAQBPXDJMPMK-UHFFFAOYSA-N
    • ほほえんだ: C1=CC(=NC(=C1[N+](=O)[O-])C(F)(F)F)Br

計算された属性

  • せいみつぶんしりょう: 269.92517g/mol
  • どういたいしつりょう: 269.92517g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 230
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.6
  • トポロジー分子極性表面積: 58.7Ų

6-Bromo-3-nitro-2-(trifluoromethyl)pyridine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM175242-1g
6-bromo-3-nitro-2-(trifluoromethyl)pyridine
1224321-68-9 95%
1g
$405 2022-06-13
eNovation Chemicals LLC
Y1132316-500mg
6-Bromo-3-nitro-2-trifluoromethyl-pyridine
1224321-68-9 95%
500mg
$610 2024-07-28
Chemenu
CM175242-1g
6-bromo-3-nitro-2-(trifluoromethyl)pyridine
1224321-68-9 95%
1g
$405 2021-08-05
eNovation Chemicals LLC
Y1132316-250mg
6-Bromo-3-nitro-2-trifluoromethyl-pyridine
1224321-68-9 95%
250mg
$370 2024-07-28
Alichem
A029010891-1g
6-Bromo-3-nitro-2-(trifluoromethyl)pyridine
1224321-68-9 95%
1g
$2895.00 2023-09-03
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1526901-5g
6-Bromo-3-nitro-2-(trifluoromethyl)pyridine
1224321-68-9 98%
5g
¥7813.00 2024-08-09
eNovation Chemicals LLC
Y1132316-5g
6-Bromo-3-nitro-2-trifluoromethyl-pyridine
1224321-68-9 95%
5g
$4475 2025-02-26
eNovation Chemicals LLC
Y1132316-50mg
6-Bromo-3-nitro-2-trifluoromethyl-pyridine
1224321-68-9 95%
50mg
$190 2025-02-26
eNovation Chemicals LLC
Y1132316-1g
6-Bromo-3-nitro-2-trifluoromethyl-pyridine
1224321-68-9 95%
1g
$1115 2025-02-28
eNovation Chemicals LLC
Y1132316-250mg
6-Bromo-3-nitro-2-trifluoromethyl-pyridine
1224321-68-9 95%
250mg
$370 2025-02-28

6-Bromo-3-nitro-2-(trifluoromethyl)pyridine 関連文献

6-Bromo-3-nitro-2-(trifluoromethyl)pyridineに関する追加情報

Introduction to 6-Bromo-3-nitro-2-(trifluoromethyl)pyridine (CAS No: 1224321-68-9)

6-Bromo-3-nitro-2-(trifluoromethyl)pyridine, identified by its CAS number 1224321-68-9, is a highly versatile heterocyclic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the pyridine family, a class of nitrogen-containing heterocycles that are widely recognized for their broad spectrum of biological activities and industrial applications. The structural features of 6-Bromo-3-nitro-2-(trifluoromethyl)pyridine, including the presence of bromine, nitro, and trifluoromethyl substituents, make it a valuable intermediate in synthetic chemistry, particularly in the development of novel active pharmaceutical ingredients (APIs) and specialty chemicals.

The bromo and nitro functional groups introduce electrophilic centers that facilitate various chemical transformations, while the trifluoromethyl group enhances metabolic stability and lipophilicity, key properties for drug candidates. These attributes have positioned 6-Bromo-3-nitro-2-(trifluoromethyl)pyridine as a critical building block in medicinal chemistry, enabling the synthesis of complex molecules with improved pharmacokinetic profiles.

In recent years, the demand for innovative therapeutic agents has driven extensive research into novel heterocyclic scaffolds. 6-Bromo-3-nitro-2-(trifluoromethyl)pyridine has emerged as a cornerstone in this endeavor, serving as a precursor for a diverse array of pharmacologically active compounds. Its utility spans across multiple therapeutic areas, including oncology, immunology, and central nervous system (CNS) disorders. The compound’s unique structural motifs have been leveraged to develop small-molecule inhibitors that target critical biological pathways implicated in human diseases.

One of the most compelling aspects of 6-Bromo-3-nitro-2-(trifluoromethyl)pyridine is its role in the synthesis of kinase inhibitors, which are pivotal in cancer therapy. Kinases are enzymes that play a central role in cell signaling pathways, and their dysregulation is often associated with tumor growth and progression. By serving as a key intermediate in the construction of kinase inhibitors, 6-Bromo-3-nitro-2-(trifluoromethyl)pyridine contributes to the development of targeted therapies that offer improved efficacy and reduced side effects compared to traditional chemotherapeutic agents. Recent studies have highlighted its application in generating inhibitors of tyrosine kinases, such as EGFR (epidermal growth factor receptor) and ALK (anaplastic lymphoma kinase), which have shown promise in preclinical trials.

The agrochemical industry has also recognized the potential of 6-Bromo-3-nitro-2-(trifluoromethyl)pyridine as a precursor for novel pesticides and herbicides. Its structural features contribute to the development of compounds that exhibit potent activity against resistant strains of pests while maintaining environmental safety. The trifluoromethyl group, in particular, is known to enhance insecticidal properties by improving binding affinity to biological targets. This has led to the exploration of derivatives of 6-Bromo-3-nitro-2-(trifluoromethyl)pyridine as next-generation agrochemicals that address the growing challenge of pest resistance.

The synthetic utility of 6-Bromo-3-nitro-2-(trifluoromethyl)pyridine extends beyond pharmaceuticals and agrochemicals. It serves as a versatile intermediate in materials science, particularly in the development of organic electronic materials such as organic light-emitting diodes (OLEDs) and photovoltaic cells. The electron-withdrawing nature of the nitro and trifluoromethyl groups enhances charge transport properties, making these derivatives suitable for optoelectronic applications. Researchers have reported its use in synthesizing novel organic semiconductors that exhibit superior performance in electronic devices.

In academic research, 6-Bromo-3-nitro-2-(trifluoromethyl)pyridine has been employed to explore novel reaction pathways and methodologies in synthetic organic chemistry. Its reactivity allows for diverse functionalization strategies, including cross-coupling reactions, nucleophilic substitutions, and metal-catalyzed transformations. These reactions have enabled chemists to construct complex molecular architectures with precision, contributing to advancements in synthetic methodology. The compound’s role in catalytic processes underscores its importance not only as a building block but also as a catalyst itself in certain transformations.

The pharmacological profile of derivatives derived from 6-Bromo-3-nitro-2-(trifluoromethyl)pyridine continues to be an area of intense investigation. Researchers are exploring its potential in treating neurological disorders such as Alzheimer’s disease and Parkinson’s disease. The bromo, nitro, and trifluoromethyl substituents are believed to modulate neurotransmitter systems by interacting with specific receptors or enzymes involved in these conditions. Preclinical studies have demonstrated promising results with certain derivatives showing neuroprotective effects without significant side effects.

The development of antiviral agents represents another frontier where 6-Bromo-3-nitro-2-(trifluoromethyl)pyridine is making significant contributions. Viruses employ complex molecular machinery to replicate within host cells, making them attractive targets for drug intervention. By incorporating this compound into drug design strategies, researchers aim to develop inhibitors that disrupt viral replication cycles or prevent viral entry into host cells. The structural versatility of 6-Bromo-3-nitro-2-(trifluoromethyl)pyridine allows for the creation of molecules with high specificity against viral enzymes such as proteases and polymerases.

The environmental impact of chemicals like 6-Bromo-3-nitro-2-(trifluoromethyl)pyridine is also a consideration in modern chemical research. Efforts are underway to develop synthetic routes that minimize waste generation and reduce hazardous byproducts without compromising efficiency or yield. Green chemistry principles are being applied to optimize processes involving this compound, ensuring sustainable production practices align with global environmental goals.

In conclusion, 6-Bromo-3-nitro 2 -(trif luoro methyl ) py rid ine ( CAS No : 1224321 - 68 - 9 ) is a multifaceted compound with far-reaching implications across multiple industries . Its unique structural features make it an indispensable tool for pharmaceutical researchers developing innovative therapeutics , an agrochemical industry seeking next-generation crop protection agents , an d materials scientists engineering advanced electronic materials . As research continues , t he potential applications o f derivatives o f t his c ompound will undoubtedly expand , driving further advancements i n science an d technology . p >

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